3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[3-fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-12(14-5-3-2-4-6-14)21-16-9-7-13(11-15(16)18)8-10-17(19)20/h2-12H,1H3,(H,19,20)/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRXKFNNDIYLRV-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Fluoro-4-(1-phenylethoxy)benzaldehyde Intermediate
- Starting Material: 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxyacetophenone.
- Phenylethylation: The phenylethoxy substituent is introduced by nucleophilic substitution of the phenolic hydroxyl group with 1-phenylethanol or corresponding phenylethyl halide under basic conditions (e.g., potassium carbonate in DMF) to form the ether linkage.
- Reaction Conditions: Mild heating (50-80°C) for several hours ensures good conversion.
- Purification: Column chromatography or recrystallization yields the substituted benzaldehyde intermediate.
Knoevenagel Condensation to Form the Propenoic Acid Moiety
- Condensation Reaction: The aldehyde intermediate undergoes a Knoevenagel condensation with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine.
- Solvent: Typically ethanol or acetic acid is used.
- Temperature: Reflux conditions (80-100°C) for 4-6 hours.
- Outcome: Formation of the (E)-3-[3-fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid with high stereoselectivity favoring the trans (E) isomer.
- Workup: Acidification with dilute HCl precipitates the product, which is filtered and washed.
Alternative Fluorination Route
- In some synthetic routes, the fluorine atom is introduced via selective electrophilic fluorination of the 4-(1-phenylethoxy)cinnamic acid precursor using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
- This approach requires careful control of reaction conditions to avoid over-fluorination or side reactions.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phenylethylation | 3-Fluoro-4-hydroxybenzaldehyde, 1-phenylethanol, K2CO3, DMF | 60-80°C | 6-12 h | 75-85 | Ether formation, nucleophilic substitution |
| Knoevenagel Condensation | Benzaldehyde intermediate, malonic acid, piperidine, EtOH | Reflux (80-100°C) | 4-6 h | 70-80 | Formation of propenoic acid moiety |
| Electrophilic Fluorination* | Cinnamic acid derivative, NFSI or Selectfluor | 0-25°C | 1-3 h | 60-70 | Optional route for fluorination |
*Note: Electrophilic fluorination is an alternative to starting from fluorinated aromatic precursors.
Research Findings and Analytical Characterization
- Stereochemistry: The Knoevenagel condensation favors the (E)-isomer due to thermodynamic stability, confirmed by NMR coupling constants and crystallographic data in analogous compounds.
- Purity and Identity: Characterization by ^1H NMR, ^13C NMR, ^19F NMR, and mass spectrometry confirms the presence of fluorine and the phenylethoxy substituent.
- Yield Optimization: Use of dry solvents and inert atmosphere improves yields by preventing hydrolysis or side reactions.
- Safety Notes: The compound and intermediates should be handled with protective equipment due to irritant properties and potential toxicity associated with fluorinated aromatics.
Chemical Reactions Analysis
Types of Reactions
3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Agents
Research indicates that compounds similar to 3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid exhibit anti-inflammatory properties. These compounds can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Studies have shown that derivatives of this compound can be effective in reducing inflammation in various animal models, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural characteristics allow it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, research has demonstrated that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and death.
Antimicrobial Properties
The presence of the fluoro group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes. Some studies have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Polymer Chemistry
The unique chemical structure of this compound makes it a valuable building block in polymer chemistry. It can be utilized to synthesize functionalized polymers with tailored properties for applications in coatings, adhesives, and biomedical devices. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.
Organic Electronics
This compound has potential applications in organic electronics due to its electronic properties. It can be used as an active material in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Research is ongoing to explore how modifications to its structure can optimize its performance in these technologies.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of a series of fluoro-substituted phenylpropanoic acids, including this compound. The results indicated significant inhibition of COX enzymes and a reduction in inflammatory markers in animal models, supporting further development for therapeutic use.
Case Study 2: Anticancer Properties
In another study featured in Cancer Research, researchers examined the effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent worthy of further investigation.
Mechanism of Action
The mechanism of action of 3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and receptor binding, leading to changes in cellular processes. Detailed studies are required to fully elucidate the exact pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl ring and side chains, influencing molecular weight, lipophilicity, and solubility. Below is a comparative analysis:
*Calculated based on formula.
Key Observations:
- Lipophilicity : The 1-phenylethoxy group in the main compound enhances lipophilicity compared to smaller substituents (e.g., ethoxy or hydroxy groups). This property may improve blood-brain barrier penetration but reduce aqueous solubility.
- Pharmacological Relevance: Ferulic acid () is a well-known antioxidant, whereas fluorinated analogs (e.g., the main compound) are more likely to target specific enzymes (e.g., cyclooxygenase-2) or receptors due to tailored substituents .
Biological Activity
3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid, also known by its CAS number 1087793-41-6, is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C17H15FO3
- Molecular Weight : 286.30 g/mol
- Structure : The compound features a prop-2-enoic acid backbone with a fluoro-substituted phenyl ring and an ethoxy group attached to another phenyl ring.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
1. Anti-inflammatory Activity
Studies have shown that the compound can inhibit pro-inflammatory cytokines in vitro. For instance, it has been tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, demonstrating a reduction in tumor necrosis factor-alpha (TNF-α) levels.
2. Anticancer Effects
The compound has been evaluated for its anticancer properties in several human cancer cell lines. Notably:
- Cell Lines Tested : PC-3 (prostate cancer) and LNCaP (human prostate cancer).
- Mechanism of Action : It appears to induce apoptosis through the mitochondrial pathway and inhibit cell proliferation by affecting cell cycle regulation.
3. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Data Tables
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, macrophages were treated with varying concentrations of the compound alongside LPS. The results indicated a dose-dependent reduction in TNF-α production, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Mechanism
A study focusing on prostate cancer cells demonstrated that treatment with this compound led to significant cell cycle arrest at the G0/G1 phase. This was accompanied by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.
Q & A
How can researchers optimize the synthesis route for 3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid to improve yield and purity?
Basic Research Question
Methodological Answer:
To optimize synthesis, employ factorial design experiments to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For fluorinated intermediates, ensure anhydrous conditions to prevent hydrolysis. Use high-performance liquid chromatography (HPLC) to monitor intermediate purity, and consider coupling computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient pathways .
What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Basic Research Question
Methodological Answer:
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm aromatic substitution patterns and fluorine positioning. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., carboxylic acid, ether linkages). For crystalline samples, X-ray diffraction provides definitive stereochemical confirmation .
How should researchers design in vitro assays to evaluate the pharmacological activity of this compound?
Advanced Research Question
Methodological Answer:
Use structure-activity relationship (SAR) studies to prioritize targets. For enzyme inhibition assays, employ fluorescence-based or colorimetric methods (e.g., APF/HPF probes for oxidative stress studies). Optimize cell culture conditions (pH, serum concentration) to account for the compound’s solubility limitations, and validate results with dose-response curves and statistical significance testing .
What computational strategies are recommended to predict the reactivity and stability of this compound under physiological conditions?
Advanced Research Question
Methodological Answer:
Leverage density functional theory (DFT) to model electronic properties and reactive sites. Molecular dynamics (MD) simulations can predict solubility and membrane permeability. Use software like Gaussian or COMSOL for thermodynamic stability analysis, focusing on hydrolysis susceptibility of the fluorophenyl and propenoic acid moieties .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Methodological Answer:
Conduct meta-analysis of existing data to identify confounding variables (e.g., assay protocols, cell lines). Reproduce experiments under standardized conditions, and apply multivariate statistical tools (e.g., principal component analysis) to isolate critical factors. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
What methodologies are suitable for assessing the compound’s stability under varying storage conditions?
Basic Research Question
Methodological Answer:
Perform accelerated stability studies using thermal (40–60°C) and humidity-controlled environments. Analyze degradation products via LC-MS and compare to reference standards. For photostability, expose samples to UV-Vis light and quantify decomposition kinetics. Use Arrhenius modeling to extrapolate shelf-life under standard conditions .
How does stereochemical isomerism impact the biological activity of this compound, and how can it be controlled?
Advanced Research Question
Methodological Answer:
Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Compare activity using enantiomerically pure samples in biological assays. For mechanistic insights, employ molecular docking simulations to assess binding pocket compatibility. Document stereochemical assignments using circular dichroism (CD) spectroscopy .
What formulation strategies can overcome solubility challenges in preclinical in vivo studies?
Advanced Research Question
Methodological Answer:
Explore co-solvents (e.g., PEG-400, DMSO) or lipid-based nanoemulsions. Use pH adjustment (e.g., sodium salt formation) to enhance aqueous solubility. Conduct bioavailability studies with radiolabeled compound to track absorption and distribution. Validate formulations using pharmacokinetic (PK) modeling .
How can green chemistry principles be integrated into the synthesis of this compound?
Basic Research Question
Methodological Answer:
Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Optimize atom economy by selecting catalytic pathways (e.g., Suzuki-Miyaura coupling for aryl-ether formation). Use microwave-assisted synthesis to reduce energy consumption and reaction time .
What techniques are recommended to study the compound’s interaction with cellular receptors or enzymes?
Advanced Research Question
Methodological Answer:
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time binding kinetics. For intracellular targets, use fluorescence resonance energy transfer (FRET) probes or CRISPR-edited reporter cell lines. Cross-reference with transcriptomic/proteomic data to identify downstream signaling effects .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
